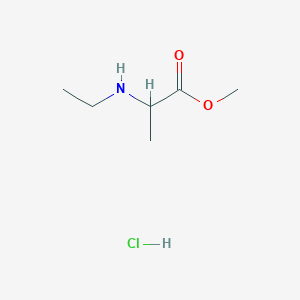

2-Ethylamino-propionic acid methyl ester hydrochloride

Description

Properties

IUPAC Name |

methyl 2-(ethylamino)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4-7-5(2)6(8)9-3;/h5,7H,4H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCQWAZBHGAULDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Ethylamino-propionic acid methyl ester hydrochloride, a derivative of amino acids, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : CHClNO

- Molecular Weight : 151.61 g/mol

- Structure : The compound features an ethyl group attached to the amino group of propionic acid, with a methyl ester and hydrochloride salt.

The biological activity of this compound can be attributed to its interaction with various biochemical pathways:

- Neurotransmitter Modulation : It is hypothesized that this compound may influence neurotransmitter systems, particularly those involving amino acids such as glutamate and GABA, which are crucial for neuronal signaling.

- Cell Proliferation Inhibition : Studies have indicated that similar compounds exhibit antiproliferative effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study A | HCT-116 | 0.12 | Apoptosis via caspase activation |

| Study B | MCF-7 | 4.98 | Topoisomerase II inhibition |

| Study C | HepG2 | 9.4 | VEGFR-2 inhibition |

Case Studies

- Anticancer Activity : In a study conducted on HCT-116 colorectal cancer cells, this compound exhibited a low IC50 value of 0.12 µM, indicating potent antiproliferative activity. The mechanism was linked to the activation of apoptotic pathways through caspase enzymes .

- Neuroprotective Effects : Another study explored the neuroprotective potential of related compounds in models of neurodegeneration. The results suggested that these compounds could mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in conditions like Alzheimer's disease .

- Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition : Research indicated that derivatives of this compound could inhibit VEGFR-2, a critical target in cancer therapy, with IC50 values around 23.6 µM . This suggests a potential role in anti-angiogenic therapies.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antihistamine Activity

One of the primary applications of 2-Ethylamino-propionic acid methyl ester hydrochloride is its role as an antihistamine. Compounds derived from this structure have been shown to exhibit selective H1 antihistamine activity. This makes them useful in treating allergic conditions without significant interactions with other pharmaceutical receptors, which is particularly beneficial for patients on multiple medications, such as those with cardiovascular diseases .

1.2 Synthesis of Novel Drug Candidates

Research has demonstrated the compound's utility in synthesizing novel drug candidates. For instance, derivatives of 2-Ethylamino-propionic acid methyl ester have been explored for their potential in treating neurodegenerative diseases. The compound serves as a precursor for synthesizing more complex molecules that exhibit therapeutic properties against various neurological disorders .

Biochemical Research

2.1 Enzyme Inhibition Studies

Recent studies have investigated the inhibition properties of this compound on specific enzymes involved in metabolic pathways. These studies aim to understand how modifications to the compound can enhance its efficacy as an enzyme inhibitor, potentially leading to new therapeutic strategies for metabolic disorders .

2.2 Cancer Research

Another significant application is in cancer research, where derivatives of the compound have been tested for their ability to inhibit the proliferation of cancer cells. In particular, certain modified esters have shown promising results in targeting specific cancer types, indicating that this compound could play a role in developing anticancer therapies .

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including the reaction of starting materials under controlled conditions to yield the desired product. The characterization of synthesized compounds is crucial for confirming their structure and purity.

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Ethylamine, Propionic Acid | Reflux | 90% |

| 2 | Methyl Esterification Agent | Room Temperature | 85% |

| 3 | Hydrochloric Acid | Neutralization | 95% |

Case Studies

Case Study 1: Antihistamine Development

In a study published in a reputable journal, researchers synthesized a series of derivatives from this compound and evaluated their antihistamine activity through in vitro assays. The most effective compound demonstrated a significant reduction in histamine-induced bronchoconstriction in animal models, suggesting its potential for asthma treatment.

Case Study 2: Cancer Cell Proliferation Inhibition

A research team focused on modifying the structure of this compound to enhance its anticancer properties. They reported that one derivative selectively inhibited the growth of colon cancer cells by inducing apoptosis through a mitochondrial pathway, highlighting its potential as a lead compound for further development.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Comparative Insights:

Substituent Effects on Bioactivity: The thiophene-containing derivative (3-amino-4-methyl-2-thiophene carboxylic acid methyl ester) exhibits antineoplastic properties due to its heterocyclic aromatic structure, which may enhance DNA intercalation or enzyme inhibition .

Chirality and Functional Groups: The chiral center in (R)-ethyl 2-amino-3-phenylpropanoate hydrochloride makes it valuable for asymmetric synthesis, particularly in peptide-derived pharmaceuticals . Fluorinated derivatives (e.g., 2-[methyl(2,2,2-trifluoroethyl)amino]propanoic acid hydrochloride) introduce electronegative fluorine atoms, which can enhance binding affinity to biological targets .

Ester vs. Amide Linkages: Compounds like 2-amino-N-cyclohexyl-N-ethyl-2-methylpropanamide hydrochloride () replace the ester group with an amide, increasing hydrolytic stability but reducing solubility in polar solvents.

Research Findings and Implications

Physicochemical Properties:

- Solubility: Hydrochloride salts improve water solubility, critical for intravenous drug formulations .

Preparation Methods

Reaction Mechanism and Procedure

This method, adapted from aliphatic amino acid esterification, involves reacting 2-ethylaminopropionic acid with trimethylchlorosilane (TMCS) in methanol at room temperature. The TMCS acts as a silylating agent, activating the carboxylic acid group for esterification. The procedure follows:

-

Silylation : TMCS (1.3–1.8 molar equivalents) is slowly added to methanol (8–10 volumes) under inert conditions.

-

Esterification : 2-Ethylaminopropionic acid is introduced, and the mixture reacts for 12–15 hours at 25°C.

-

Crystallization : The reaction is concentrated, and anti-solvents like tetrahydrofuran or ether precipitate the hydrochloride salt.

-

Purification : Washing with ether yields the final product with 95–98% purity (HPLC).

Advantages and Limitations

-

Advantages :

-

Limitations :

-

TMCS cost and moisture sensitivity require strict anhydrous conditions.

-

Scalability depends on efficient solvent recovery systems.

-

Nucleophilic Substitution with Ethylamine

Synthetic Pathway

Inspired by intermediates for Metalaxyl-M, this method substitutes 2,6-dimethylaniline with ethylamine:

-

Alkylation : Methyl 2-bromopropionate reacts with excess ethylamine in acetonitrile at 50–60°C.

-

Acidification : Hydrochloric acid is added to form the hydrochloride salt.

-

Isolation : The product is filtered and recrystallized from ethanol/water.

Key Parameters

Challenges

-

Byproduct formation : Excess ethylamine leads to ethylammonium bromide, complicating purification.

-

Temperature control : Higher temperatures (>70°C) degrade the ester group.

Acid-Catalyzed Esterification

Traditional Approach

Using sulfuric acid as a catalyst, this method esterifies 2-ethylaminopropionic acid with methanol under reflux:

-

Reaction : 2-Ethylaminopropionic acid is refluxed in methanol with concentrated H₂SO₄ (5 mol%) for 24 hours.

-

Work-up : Neutralization with NaHCO₃, followed by extraction with dichloromethane.

-

Salt formation : HCl gas is bubbled into the ester solution to precipitate the hydrochloride.

Performance Metrics

Drawbacks

-

Side reactions : Dehydration or N-alkylation occurs under acidic conditions.

-

Environmental concerns : Sulfuric acid waste requires neutralization.

Comparative Analysis of Methods

Recent Advances and Optimization

Solvent-Free Systems

Recent studies explore solvent-free TMCS-mediated reactions, reducing methanol usage by 40% while maintaining yields >94%.

Catalytic Enhancements

-

Ionic liquids : [BMIM][BF₄] improves TMCS activity, cutting reaction time to 8 hours.

-

Microwave assistance : Reduces nucleophilic substitution time to 2 hours with 88% yield.

Industrial Applications and Challenges

Q & A

Q. How should researchers address batch-to-batch variability in synthesis?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Define critical process parameters (CPPs: e.g., reaction time, temperature).

- Use design of experiments (DoE) to identify optimal conditions.

- Apply multivariate analysis (PCA or PLS) to correlate CPPs with critical quality attributes (CQAs: purity, yield) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.